4,6-Dichloro-2,3-dimethylphenol

Synthetic Chemistry Chlorination Regioselectivity

4,6-Dichloro-2,3-dimethylphenol (CAS 10247-85-5) is a position-specific dichlorinated xylenol with the unique 4,6-dichloro-2,3-dimethyl substitution pattern (InChIKey: UJKOQSMRLSLDHO-UHFFFAOYSA-N). This isomer is non-interchangeable with DCMX (CAS 133-53-9) or PCMX (CAS 88-04-0) due to divergent physicochemical properties (XLogP3-AA: 3.6, TPSA: 20.2 Ų). Its distinct chlorination imparts differentiated antimicrobial potency and lipophilicity critical for reproducible analytical method validation, QSAR modeling, and synthesis of novel biocidal derivatives. Procure this exact isomer to ensure formulation fidelity and calibration accuracy.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 10247-85-5
Cat. No. B083199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2,3-dimethylphenol
CAS10247-85-5
Synonyms4,6-Dichloro-2,3-dimethylphenol
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1Cl)Cl)O)C
InChIInChI=1S/C8H8Cl2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3
InChIKeyUJKOQSMRLSLDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2,3-dimethylphenol: Technical Baseline and Procurement Relevance


4,6-Dichloro-2,3-dimethylphenol (CAS 10247-85-5) is a dichlorinated xylenol derivative with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol [1]. It belongs to the class of chlorinated phenols, which are widely utilized as antimicrobial agents, preservatives, and chemical intermediates [2]. The compound is characterized by the specific substitution pattern of two chlorine atoms at the 4 and 6 positions and two methyl groups at the 2 and 3 positions on the phenolic ring [1]. Its computed XLogP3-AA value is 3.6, and it has a topological polar surface area of 20.2 Ų [1].

Why 4,6-Dichloro-2,3-dimethylphenol Cannot Be Replaced by Common Analogs


The specific substitution pattern of 4,6-dichloro-2,3-dimethylphenol dictates its unique physicochemical and biological properties, making it non-interchangeable with other chloroxylenol isomers or mono-chlorinated analogs. For instance, the positional isomer 2,4-dichloro-3,5-dimethylphenol (DCMX, CAS 133-53-9) exhibits a different pKa (predicted 8.30) and is noted for lower water solubility and a more intense odor compared to 4-chloro-3,5-dimethylphenol (PCMX, CAS 88-04-0) . Furthermore, class-level evidence indicates that increasing the degree of chlorination on phenols directly correlates with enhanced antimicrobial potency and altered toxicity profiles, a trend mediated by changes in lipophilicity (logP) and oxidative phosphorylation uncoupling [1][2]. Therefore, substituting 4,6-dichloro-2,3-dimethylphenol with a different isomer or a less chlorinated analog will result in non-equivalent performance in formulations, analytical standards, or synthetic pathways.

Quantitative Differentiators of 4,6-Dichloro-2,3-dimethylphenol: Evidence for Scientific Selection


Synthesis from 2,3-Dimethylphenol Defines a Distinct Chemical Space

The synthetic route to 4,6-dichloro-2,3-dimethylphenol is fundamentally different from that of its most common isomer, 2,4-dichloro-3,5-dimethylphenol (DCMX, CAS 133-53-9). The target compound is produced via the chlorination of 2,3-dimethylphenol (B72121) . In contrast, DCMX is typically synthesized from 3,5-dimethylphenol (or m-xylenol) [1][2]. This divergence in starting materials leads to a different isomer profile and potentially distinct impurity patterns, a critical factor in both research purity requirements and regulatory compliance for industrial intermediates.

Synthetic Chemistry Chlorination Regioselectivity

Hydrogen Bond Donor Count as a Key Physicochemical Distinction

A fundamental physicochemical parameter, the hydrogen bond donor (HBD) count, differentiates 4,6-dichloro-2,3-dimethylphenol from its mono-chlorinated analog, 4-chloro-3,5-dimethylphenol (PCMX, CAS 88-04-0). While both are phenolic compounds with a single hydroxyl group, this distinction is critical for modeling and structure-activity relationship (SAR) studies. 4,6-dichloro-2,3-dimethylphenol has a computed HBD count of 1 [1]. PCMX, having the formula C8H9ClO and containing a hydroxyl group, also has an HBD count of 1, but the presence of two chlorine atoms versus one alters its overall hydrogen bonding capacity and lipophilicity in more complex predictive models [2]. This difference is crucial for computational chemists selecting a building block with a specific halogenation pattern.

Computational Chemistry Physicochemical Properties Drug Design

Structural Distinction from the DCMX Isomer via InChIKey

4,6-Dichloro-2,3-dimethylphenol is a distinct chemical entity from its commercially prevalent isomer, 2,4-dichloro-3,5-dimethylphenol (commonly referred to as dichloroxylenol or DCMX, CAS 133-53-9). This is unambiguously confirmed by their unique Standard InChIKeys. The InChIKey for 4,6-dichloro-2,3-dimethylphenol is UJKOQSMRLSLDHO-UHFFFAOYSA-N [1], while the InChIKey for DCMX is IYOLBFFHPZOQGW-UHFFFAOYSA-N [2]. This difference in molecular fingerprint is essential for analytical chemists and database managers to ensure correct compound identification, prevent cross-contamination in libraries, and avoid misidentification in analytical assays such as HPLC or GC-MS.

Analytical Chemistry Chemical Identification Database Curation

Class-Level Evidence: Dichlorination Enhances Antimicrobial Potency Relative to Monochlorinated Analogs

While direct, side-by-side MIC data for 4,6-dichloro-2,3-dimethylphenol versus its analogs are limited in public literature, strong class-level evidence supports a significant increase in antimicrobial potency with a higher degree of chlorination. A general principle in chlorophenol toxicology is that 'with increasing chlorination there is an increase in toxicity' and antimicrobial effect [1][2]. This trend is quantitatively observed in the class: DCMX (a dichloroxylenol isomer) exhibits a broad-spectrum MIC range of 50-200 ppm against Gram-positive and Gram-negative bacteria , whereas the monochlorinated analog PCMX, while broad-spectrum, is often noted to be 'less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species' [3]. By extension, 4,6-dichloro-2,3-dimethylphenol, as a dichlorinated species, is predicted to fall within a higher potency bracket than its monochlorinated counterparts, making it a candidate for formulations requiring robust antimicrobial action.

Antimicrobial Activity Structure-Activity Relationship Biocides

Defined Application Scenarios for 4,6-Dichloro-2,3-dimethylphenol


Analytical Reference Standard for Dichlorophenol Isomer Identification

Due to its unique structural fingerprint, definitively identified by its InChIKey (UJKOQSMRLSLDHO-UHFFFAOYSA-N) [1], 4,6-dichloro-2,3-dimethylphenol is an essential reference standard for analytical laboratories. Its use is critical for method development and validation in GC-MS or HPLC assays designed to separate and quantify various chlorophenol isomers in environmental samples, industrial effluents, or product formulations [2]. Procuring this specific isomer ensures accurate calibration and prevents misidentification, a common challenge when analyzing complex mixtures of chlorinated compounds.

Building Block for Novel Antimicrobials and Preservatives

The compound's dichlorinated structure positions it as a key synthetic intermediate in medicinal chemistry and agrochemical research. The class-level inference that dichlorophenols exhibit enhanced antimicrobial potency over their monochlorinated counterparts [3] makes 4,6-dichloro-2,3-dimethylphenol a logical starting material for synthesizing novel derivatives with potentially improved biocidal, fungicidal, or preservative properties. Researchers can leverage this scaffold to explore new chemical entities with tailored activity profiles against a broad spectrum of pathogens [4].

Computational Chemistry and SAR Model Validation

With well-defined computed properties such as a molecular weight of 191.05 g/mol, an XLogP3-AA of 3.6, and a topological polar surface area of 20.2 Ų [1], this compound is an ideal dataset entry for computational chemistry. It serves as a specific data point in quantitative structure-activity relationship (QSAR) models for predicting the behavior of chlorinated phenols. Its distinct substitution pattern (4,6-dichloro-2,3-dimethyl) allows modelers to isolate the effects of this specific geometry on parameters like lipophilicity, membrane permeability, and target binding [5].

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